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Compound of Interest

Compound Name: Methyl 3-formylpicolinate

Cat. No.: B144711

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for
Methyl 3-formylpicolinate. Due to the limited availability of directly published experimental
spectra for this specific compound, this document presents predicted data based on the
analysis of structurally similar molecules. The information herein serves as a valuable resource
for the identification, characterization, and quality control of Methyl 3-formylpicolinate in
research and development settings.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared
(IR), and Mass Spectrometry (MS) data for Methyl 3-formylpicolinate. These predictions are
derived from the known spectral properties of related compounds such as methyl picolinate, 3-
picoline, and other substituted pyridine derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted *H NMR Spectral Data for Methyl 3-formylpicolinate
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Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
. Aldehyde proton (-
~10.1 Singlet (s) 1H
CHO)
Doublet of doublets S
~8.8 1H H-6 (Pyridine ring)
(dd)
Doublet of doublets e
~8.2 1H H-4 (Pyridine ring)
(dd)
Doublet of doublets S
~7.6 1H H-5 (Pyridine ring)
(dd)
_ Methyl ester protons (-
~4.0 Singlet (s) 3H
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Table 2: Predicted 3C NMR Spectral Data for Methyl 3-formylpicolinate

Chemical Shift (6, ppm) Assignment

~192 Aldehyde carbon (C=0)
~165 Ester carbonyl carbon (C=0)
~153 C-2 (Pyridine ring)

~150 C-6 (Pyridine ring)

~137 C-4 (Pyridine ring)

~133 C-3 (Pyridine ring)

~128 C-5 (Pyridine ring)

~53 Methyl ester carbon (-OCHs3)

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for Methyl 3-formylpicolinate
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Wavenumber (cm~?) Intensity Assignment
~3050 Weak-Medium C-H stretching (aromatic)
~2950 Weak C-H stretching (methyl)
~2850, ~2750 Weak C-H stretching (aldehyde)

C=0 stretching (ester
~1725 Strong

carbonyl)

C=0 stretching (aldehyde
~1700 Strong

carbonyl)

) C=C and C=N stretching

~1580, ~1470 Medium o ]

(pyridine ring)
~1280 Strong C-O stretching (ester)

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for Methyl 3-formylpicolinate

miz Interpretation
165 [M]* (Molecular ion)
134 [M - OCHs]*

106 [M - COOCH3s]*

78 Pyridine fragment

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for

compounds such as Methyl 3-formylpicolinate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher) equipped with a
broadband probe.

Sample Preparation:

o Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.qg.,
CDCls, DMSO-de).

e Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical
shift referencing (0 ppm).

o Transfer the solution to a clean, dry NMR tube.

IH NMR Acquisition Parameters:

Pulse Program: Standard single-pulse sequence.

Number of Scans: 16-32.

Spectral Width: 0-12 ppm.

Relaxation Delay: 1-2 seconds.

13C NMR Acquisition Parameters:

Pulse Program: Proton-decoupled pulse sequence.

Number of Scans: 1024-4096 (due to the lower natural abundance of 13C).

Spectral Width: 0-220 ppm.

Relaxation Delay: 2-5 seconds.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer, often equipped with an
Attenuated Total Reflectance (ATR) accessory.

Sample Preparation (ATR method):

© 2025 BenchChem. All rights reserved. 417 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b144711?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

e Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and
allowing it to dry completely.

e Place a small amount of the solid or liquid sample directly onto the ATR crystal.

o Apply pressure using the instrument's pressure arm to ensure good contact between the
sample and the crystal.

Data Acquisition:
o Collect a background spectrum of the clean, empty ATR crystal.
e Collect the sample spectrum.

e The instrument software will automatically ratio the sample spectrum against the background
spectrum to produce the final absorbance or transmittance spectrum.

e Spectral Range: 4000-400 cm™1,
e Resolution: 4 cm~1,

e Number of Scans: 16-32.

Mass Spectrometry (MS)

Instrumentation: A mass spectrometer with a suitable ionization source, such as Electrospray
lonization (ESI) or Electron lonization (El), coupled to a mass analyzer (e.g., quadrupole, time-
of-flight).

Sample Preparation (for ESI):

o Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable volatile solvent
(e.g., methanol, acetonitrile).

e The solution can be introduced into the mass spectrometer via direct infusion or through a
liquid chromatography (LC) system.

Data Acquisition (EI):
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« lonization Energy: Typically 70 eV.

» Mass Range: A suitable range to include the expected molecular ion and fragment ions (e.g.,
m/z 40-500).

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis and
characterization of a chemical compound like Methyl 3-formylpicolinate.
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Caption: Workflow for the synthesis, purification, and spectroscopic characterization of a
chemical compound.

 To cite this document: BenchChem. [Spectroscopic Characterization of Methyl 3-
formylpicolinate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b144711#spectroscopic-data-for-methyl-3-
formylpicolinate-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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